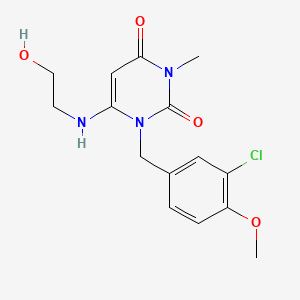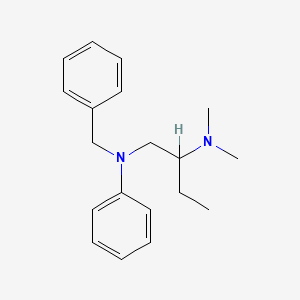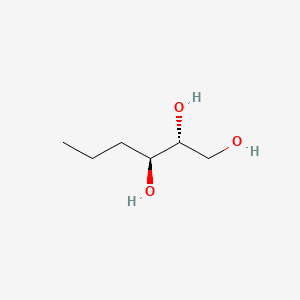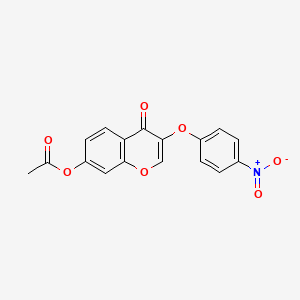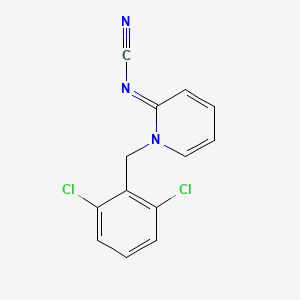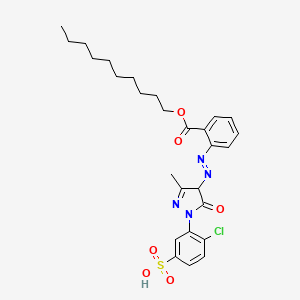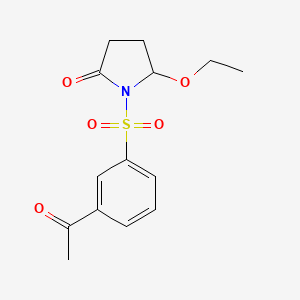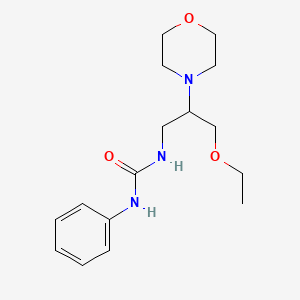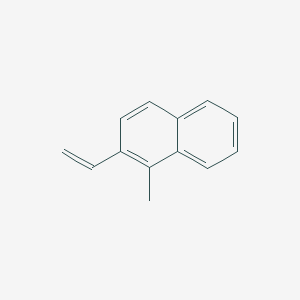
Benzenecarbothioamide, 4-chloro-N-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-chloro-N-phenyl-, typically involves the reaction of 4-chlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen sulfide to yield the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzenecarbothioamide, 4-chloro-N-phenyl-, can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反应分析
Types of Reactions
Benzenecarbothioamide, 4-chloro-N-phenyl-, undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The chlorine atom in the para position makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Common Reagents and Conditions
NAS Reactions: Common nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are typically employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
NAS Reactions: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Thiols or amines.
科学研究应用
Benzenecarbothioamide, 4-chloro-N-phenyl-, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a catalytic agent and petrochemical additive.
作用机制
The mechanism of action of Benzenecarbothioamide, 4-chloro-N-phenyl-, involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a potential candidate for drug development.
相似化合物的比较
Similar Compounds
- Benzenecarbothioamide, N-phenyl-
- Benzenecarbothioamide, 4-chloro-N-methyl-N-phenyl-
- Benzenecarbothioamide, 4-chloro-N-hydroxy-
Uniqueness
Benzenecarbothioamide, 4-chloro-N-phenyl-, is unique due to the presence of both a chlorine atom and an N-phenyl group, which confer distinct chemical reactivity and biological activity. The chlorine atom enhances its electrophilic character, making it more reactive in NAS reactions, while the N-phenyl group contributes to its ability to interact with biological targets.
属性
CAS 编号 |
6244-75-3 |
|---|---|
分子式 |
C13H10ClNS |
分子量 |
247.74 g/mol |
IUPAC 名称 |
4-chloro-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C13H10ClNS/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) |
InChI 键 |
YNKJKAJUCJLCLE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


